

Technical Guide: 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of **2-(4-Bromophenyl)furan**. The information is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Data

Key quantitative data for **2-(4-Bromophenyl)furan** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Molecular Weight	223.07 g/mol	[1][2]
Molecular Formula	C ₁₀ H ₇ BrO	[1][2]
CAS Number	14297-34-8	[1]
Appearance	Not explicitly stated for 2-(4-Bromophenyl)furan, but related compounds are powders or crystals.	
Purity	Typically available at >97% purity.	[1]

Synthesis of 2-(4-Bromophenyl)furan and Derivatives

The primary method for synthesizing **2-(4-bromophenyl)furan** and its derivatives is the Suzuki-Miyaura cross-coupling reaction.^{[1][3]} This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.^[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of **2-(4-Bromophenyl)furan** derivatives.

Materials:

- Aryl or heteroaryl boronic acid
- A brominated furan derivative
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Potassium Carbonate (K_2CO_3) or Potassium Phosphate (K_3PO_4))
- Solvent (e.g., 1,4-dioxane, toluene)
- Water (distilled or deionized)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a Schlenk flask, combine the brominated furan (1.0 eq) and the palladium catalyst (e.g., 5 mol%).
- Add the solvent and stir the mixture under an inert atmosphere for approximately 30 minutes at room temperature.
- To this mixture, add the aryl or heteroaryl boronic acid (1.1 eq), the base (e.g., 2.0 eq), and a small amount of water.

- Heat the reaction mixture to reflux (typically 70-85°C) for 8-22 hours.[1][4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or other suitable analytical methods.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired **2-(4-Bromophenyl)furan** derivative.

Biological Activity and Screening

Derivatives of **2-(4-Bromophenyl)furan** have shown potential as antibacterial and anticancer agents.[5][6][7] The furan scaffold is present in numerous biologically active compounds and is a key area of interest in medicinal chemistry.[8][9]

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

This protocol outlines a common method for assessing the antibacterial activity of synthesized compounds.

Materials:

- Bacterial strains (e.g., *A. baumannii*, *K. pneumoniae*, *E. cloacae*, MRSA)
- Nutrient agar plates
- Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

- Positive control (e.g., a known antibiotic like meropenem)
- Negative control (solvent only)
- Sterile cork borer
- Incubator

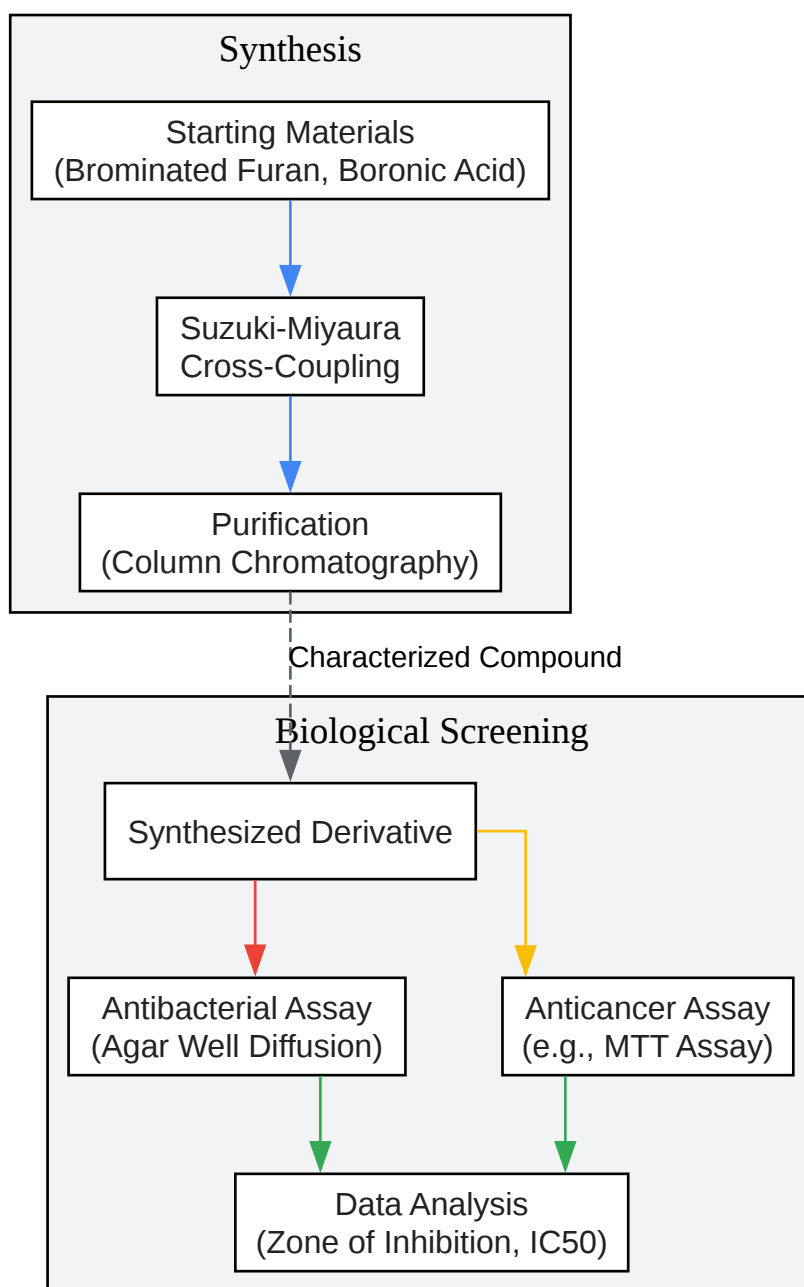
Procedure:

- Prepare a uniform lawn of the target bacteria on the surface of a nutrient agar plate.
- Using a sterile cork borer, create wells in the agar.
- Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
- Allow the plates to stand for a period to permit the diffusion of the compounds into the agar.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.^[7]

Visualizations

Logical Workflow for Synthesis and Screening

The following diagram illustrates the general workflow from the synthesis of **2-(4-Bromophenyl)furan** derivatives to their biological evaluation.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and biological screening of **2-(4-Bromophenyl)furan** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijabbr.com [ijabbr.com]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Technical Guide: 2-(4-Bromophenyl)furan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086049#2-4-bromophenyl-furan-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com